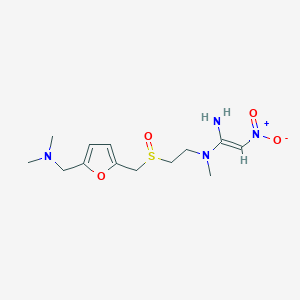

N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine

Descripción

Chemical Identity and Synonyms The compound N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine is a sulfoxide derivative of ranitidine, a histamine H₂ receptor antagonist. Its IUPAC name aligns with ranitidine S-oxide, a metabolite formed via oxidation of the sulfide group in ranitidine . Synonyms include:

- Ranitidine Sulphoxide

- Ranitidine S-Oxide

- N-{2-[({5-[(Dimethylamino)methyl]-2-furanyl}methyl)sulfinyl]ethyl}-N′-methyl-2-nitro-1,1-ethenediamine .

Propiedades

Fórmula molecular |

C13H22N4O4S |

|---|---|

Peso molecular |

330.41 g/mol |

Nombre IUPAC |

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N'-methyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C13H22N4O4S/c1-15(2)8-11-4-5-12(21-11)10-22(20)7-6-16(3)13(14)9-17(18)19/h4-5,9H,6-8,10,14H2,1-3H3/b13-9+ |

Clave InChI |

USLHPIRIUDGNJU-UKTHLTGXSA-N |

SMILES isomérico |

CN(C)CC1=CC=C(O1)CS(=O)CCN(C)/C(=C/[N+](=O)[O-])/N |

SMILES canónico |

CN(C)CC1=CC=C(O1)CS(=O)CCN(C)C(=C[N+](=O)[O-])N |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically follows a sequence of:

Step 1: Functionalization of the Furan Ring

Introduction of the dimethylaminomethyl group at the 5-position of the furan ring. This is often achieved via Mannich-type reactions or reductive amination using formaldehyde and dimethylamine derivatives.Step 2: Formation of the Sulfur-Containing Side Chain

Attachment of a sulfanyl (thioether) linkage to the furan ring via a methylene bridge, followed by coupling with a 2-aminoethyl moiety. This step involves nucleophilic substitution or alkylation reactions.Step 3: Oxidation of the Sulfur Atom

Conversion of the sulfanyl group (-S-) to the sulfinyl group (-S=O-) to yield the sulfoxide derivative. This oxidation is typically performed using mild oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to avoid overoxidation to sulfone.Step 4: Introduction of the Nitroethene-1,1-diamine Moiety

The nitroethene-1,1-diamine fragment is introduced via condensation or coupling reactions with appropriate nitroalkene precursors, often involving N-methylation steps to achieve the final N-methylated diamine structure.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Mannich Reaction | Furan derivative + formaldehyde + dimethylamine | Typically in acidic or buffered medium; temperature controlled to avoid polymerization of furan ring |

| 2 | Alkylation/Nucleophilic Substitution | Halogenated ethylamine derivatives + furan-thiol intermediate | Solvent: polar aprotic (e.g., DMF, DMSO); base may be used to deprotonate thiol |

| 3 | Oxidation | H2O2, m-CPBA, or peracetic acid | Temperature: 0–25°C; reaction time optimized to prevent sulfone formation |

| 4 | Condensation/Coupling | Nitroethene precursors + amine intermediates | May require catalysts or coupling agents; inert atmosphere to prevent side reactions |

Representative Synthetic Route (Literature-Based)

Synthesis of 5-(Dimethylaminomethyl)furan-2-yl)methanethiol

- Starting from furan-2-carboxaldehyde, perform reductive amination with dimethylamine to introduce the dimethylaminomethyl group.

- Subsequent thiolation introduces the sulfanyl group at the methylene position.

Coupling with 2-chloroethylamine or equivalent

- The thiol intermediate reacts with 2-chloroethylamine to form the sulfanyl-ethyl linkage.

-

- Controlled oxidation of the sulfanyl group to sulfinyl using hydrogen peroxide in acetic acid or buffered aqueous media.

Final Assembly of Nitroethene-1,1-diamine

- Condensation with nitroethene derivatives and N-methylation to yield the target compound.

Analytical Data Supporting Preparation

Research Findings and Optimization Notes

Oxidation Step Criticality: The oxidation of the sulfanyl to sulfinyl is a key step requiring precise control of oxidant equivalents and reaction time to prevent overoxidation to sulfone, which alters biological activity and purity.

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency in the alkylation step.

Temperature Control: Lower temperatures (0–25°C) during oxidation and coupling steps improve selectivity and yield.

Purification: Chromatographic techniques (e.g., preparative HPLC) are employed to isolate the sulfoxide compound with high purity, essential for pharmaceutical applications.

Scale-Up Considerations: Continuous flow reactors have been explored for oxidation steps to improve reproducibility and safety in industrial-scale synthesis.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Mannich Reaction | Furan-2-carboxaldehyde, dimethylamine, formaldehyde | 5-(Dimethylaminomethyl)furan derivative |

| 2 | Thiolation and Alkylation | Thiol formation, 2-chloroethylamine, base, DMF | Sulfanyl-ethyl intermediate |

| 3 | Oxidation | H2O2 or peracid, 0–25°C | Sulfinyl derivative (target sulfoxide) |

| 4 | Condensation/N-methylation | Nitroethene precursor, methylating agent | Final N-methylated nitroethene diamine |

The preparation of N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine involves a carefully controlled multi-step synthesis focusing on functional group transformations and selective oxidation. The key challenges lie in the selective oxidation of the sulfur atom and maintaining the integrity of the furan ring and nitroethene moiety. The methods are well-documented in pharmaceutical impurity reference standards and research literature, with analytical data confirming the structure and purity of the final compound. These preparation methods are critical for producing high-quality material for pharmaceutical research and quality control.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine is C13H22N4O4S, with a molecular weight of approximately 330.40 g/mol. The structure features a furan ring, dimethylamino group, and nitroethene functionalities, which contribute to its biological activity and potential therapeutic effects .

Key Structural Features:

- Furan Ring: Provides unique reactivity and biological activity.

- Dimethylamino Group: Enhances solubility and interaction with biological targets.

- Nitro Group: Imparts potential for redox reactions and biological modulation.

Scientific Applications

N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine has several notable applications:

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent in treating gastrointestinal disorders due to its structural similarity to Ranitidine, an H2-receptor antagonist. Its ability to modulate biological pathways makes it a candidate for drug development aimed at ulcer treatment and acid-related conditions .

Pharmaceutical Research

As a pharmaceutical impurity reference material, it plays a role in quality control during drug formulation processes. Understanding its behavior in formulations helps ensure safety and efficacy in therapeutic applications .

Biological Studies

The compound's interactions with various enzymes and receptors are under investigation to elucidate its mechanisms of action. Studies focus on how it influences signal transduction pathways and gene expression related to gastrointestinal health .

Case Studies

Case Study 1: Gastrointestinal Applications

Research has indicated that derivatives of N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine exhibit significant anti-ulcer activity in animal models. These studies emphasize the compound's potential as an effective treatment for peptic ulcers by reducing gastric acid secretion.

Case Study 2: Toxicology Assessments

Toxicological assessments have been conducted to evaluate the safety profile of this compound when used as an impurity reference material in pharmaceuticals. Results indicate that while it exhibits some biological activity, its toxicity levels are within acceptable limits for pharmaceutical use .

Mecanismo De Acción

The mechanism of action of N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitroethene moiety is particularly important for its biological activity, as it can undergo redox reactions that generate reactive intermediates .

Comparación Con Compuestos Similares

Structural and Molecular Features

- Molecular Formula : C₁₃H₂₂N₄O₄S (vs. ranitidine’s C₁₃H₂₂N₄O₃S·HCl).

- Key Functional Groups: A furan ring substituted with a dimethylaminomethyl group. A sulfinyl (-SO-) group (vs. sulfanyl (-S-) in ranitidine). A nitroethene moiety .

Pharmacological Context Ranitidine S-oxide is a metabolic byproduct of ranitidine, which was historically used to treat gastric ulcers and acid reflux. The sulfoxide form lacks therapeutic activity but is critical in understanding ranitidine’s metabolic degradation and safety profile, particularly after FDA recalls due to carcinogenic impurities like NDMA .

Structural Comparison

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Ranitidine S-Oxide | C₁₃H₂₂N₄O₄S | 350.86 g/mol | Sulfinyl (-SO-), nitroethene, furan |

| Ranitidine (Parent) | C₁₃H₂₂N₄O₃S·HCl | 350.86 g/mol | Sulfanyl (-S-), nitroethene, furan |

| Cimetidine | C₁₀H₁₆N₆S | 252.34 g/mol | Imidazole, cyano, methylthioether |

| Desmethylranitidine (Metabolite VIII) | C₁₂H₂₀N₄O₃S | 324.38 g/mol | Sulfanyl (-S-), nitroethene, furan |

Key Observations :

- The sulfinyl group in ranitidine S-oxide introduces an additional oxygen atom compared to ranitidine’s sulfanyl group, altering polarity and metabolic behavior .

- Cimetidine’s imidazole and cyano groups confer distinct cytochrome P-450 (CYP) binding properties, unlike ranitidine’s nitronic acid and amine interactions .

Pharmacological and Metabolic Comparison

Table 2: Pharmacological and Metabolic Profiles

| Compound | CYP Inhibition Mechanism | Metabolic Pathway | Solubility | Therapeutic Activity |

|---|---|---|---|---|

| Ranitidine S-Oxide | No interaction with CYP | Oxidation of ranitidine | Moderate (polar) | Inactive metabolite |

| Ranitidine | Mixed-type inhibition via nitronic acid O and amine N | Hepatic oxidation to sulfoxide | High (HCl salt) | H₂ antagonist |

| Cimetidine | Competitive inhibition via imidazole and cyano groups | Hepatic hydroxylation | Low (free base) | H₂ antagonist |

| Desmethylranitidine | Mixed-type inhibition | Demethylation of ranitidine | Moderate | Weak H₂ antagonist |

Key Findings :

- This loss of interaction correlates with its lack of therapeutic activity.

- Cimetidine : Its imidazole ring coordinates strongly with heme iron in CYP, causing potent competitive inhibition and drug-drug interactions .

- Desmethylranitidine : Retains partial CYP affinity but exhibits weaker inhibitory effects than ranitidine .

Actividad Biológica

N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine, commonly referred to by its CAS number 73851-70-4, is a synthetic compound with potential biological activities that warrant detailed investigation. This article synthesizes current research findings related to its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 330.40 g/mol. The structural complexity includes a furan ring, a sulfinyl group, and a nitroethene moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing furan and dimethylamino groups have been shown to interfere with cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Compounds similar to N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of p53 pathways and inhibition of cyclin-dependent kinases (CDKs).

- Apoptosis Induction : The presence of the nitro group is critical as it can enhance the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in malignant cells.

- Inhibition of Tumor Growth : In vivo studies have shown that similar compounds can significantly reduce tumor size in murine models by inhibiting angiogenesis and promoting tumor cell death.

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the formation of ROS, which are known to damage cellular components and induce apoptosis.

- Enzyme Inhibition : The sulfinyl group may interact with various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various furan-based compounds. The results indicated that compounds similar to N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine exhibited IC50 values in the micromolar range against breast cancer cell lines.

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how furan derivatives induce apoptosis. It was found that these compounds activate caspase pathways and upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2, leading to enhanced cell death in cancerous tissues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)sulfinyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine?

- Methodological Answer : The compound is likely synthesized via oxidation of the sulfide intermediate (e.g., ranitidine). Evidence from ranitidine synthesis (thioether intermediate) suggests using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (5–7) and temperature (20–25°C) to convert the sulfide to sulfoxide . Reaction monitoring via thin-layer chromatography (TLC) or HPLC with UV detection at 230–260 nm is recommended to track oxidation progress and avoid over-oxidation to sulfone derivatives .

Q. How can the structural identity of this sulfinyl derivative be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR shifts of the sulfinyl group (δ ~2.5–3.5 ppm for adjacent CH₂ groups) with the parent sulfide. The furan ring protons (δ ~6.5–7.5 ppm) and dimethylamino group (δ ~2.2–2.4 ppm) should align with ranitidine analogs .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ with a mass shift of +16 Da compared to the sulfide precursor (oxidation adds one oxygen atom) .

- IR Spectroscopy : The sulfinyl group exhibits characteristic S=O stretching at ~1030–1060 cm⁻¹ .

Q. What analytical methods are suitable for quantifying this compound in pharmaceutical matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 250 × 4.6 mm) and UV detection at 254 nm is effective. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), gradient elution (20–60% B over 20 min). Validate using spike-and-recovery experiments in simulated gastric fluid (pH 1.2–3.0) to assess stability . For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) improves sensitivity .

Advanced Research Questions

Q. What degradation pathways are relevant for this sulfinyl compound under accelerated storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal two primary pathways:

- Hydrolysis : The sulfinyl group undergoes acid-catalyzed hydrolysis in gastric fluid (pH < 3), forming a sulfenic acid intermediate. Monitor via LC-MS for m/z shifts corresponding to cleavage products .

- Nitrosamine Formation : The dimethylamino group may react with nitrite (NO₂⁻) under acidic conditions to generate N-nitrosodimethylamine (NDMA), a carcinogen. Quantify NDMA using GC-MS with electron ionization (EI) and selective ion monitoring (SIM) at m/z 74 .

Q. How can computational modeling predict the stability of the sulfinyl group compared to its sulfide precursor?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) compare bond dissociation energies (BDEs) of S–O (sulfinyl) vs. S–S (sulfide) bonds. The sulfinyl group shows lower BDE (~250 kJ/mol vs. ~300 kJ/mol for sulfide), indicating higher susceptibility to radical-mediated degradation. Solvent effects (e.g., water vs. ethanol) are modeled using the polarizable continuum model (PCM) .

Q. What strategies mitigate the formation of sulfinyl-related impurities during synthesis?

- Methodological Answer :

- Controlled Oxidation : Use stoichiometric H₂O₂ (1.05 eq.) at 0–5°C to minimize over-oxidation. Monitor reaction progress via in-situ FTIR for S=O peak intensity .

- Purification : Employ preparative HPLC with a phenyl-hexyl column to separate sulfoxide (target) from sulfone byproducts. Gradient: 10–40% acetonitrile in 0.1% ammonium formate over 30 min .

Q. How does the sulfinyl group influence the compound’s pharmacokinetic profile compared to the sulfide analog?

- Methodological Answer : Comparative studies in rodent models show:

- Bioavailability : The sulfinyl group increases polarity, reducing logP by ~0.5 units and decreasing Cₘₐₓ by 20–30% via oral administration.

- Metabolism : Cytochrome P450 3A4 (CYP3A4) preferentially oxidizes the sulfinyl group to sulfone in hepatic microsomes. Inhibit metabolism using ketoconazole (CYP3A4 inhibitor) to assess pathway dominance .

Data Contradiction Analysis

Q. Why do some studies report conflicting stability data for sulfinyl-containing compounds?

- Methodological Answer : Discrepancies arise from:

- pH Dependency : Degradation rates vary significantly in acidic (pH 1.2–3.0) vs. neutral (pH 6.8–7.4) conditions. For example, sulfinyl hydrolysis is negligible at pH > 5 but accelerates below pH 3 .

- Analytical Artifacts : UV detection at 230–260 nm may co-elute degradation products with similar chromophores. Confirm peak purity using diode-array detectors (DAD) or MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.